![molecular formula C12H16S2 B11760456 2-Hexylthieno[3,4-b]thiophene](/img/structure/B11760456.png)
2-Hexylthieno[3,4-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylthieno[3,4-b]thiophene is a heterocyclic compound that belongs to the family of thienothiophenes. These compounds are characterized by their fused thiophene rings, which provide unique electronic properties.
Preparation Methods
The synthesis of 2-Hexylthieno[3,4-b]thiophene typically involves several steps. One common method starts with the preparation of the mono ketone, 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene. This is followed by a ring formation reaction to yield the desired thienothiophene compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
2-Hexylthieno[3,4-b]thiophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cuprous iodide for amidation reactions and phosphorus pentasulfide for sulfurization . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified electronic properties.
Scientific Research Applications
2-Hexylthieno[3,4-b]thiophene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of organic semiconductors and optoelectronic materials . In biology and medicine, thiophene derivatives have been explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism by which 2-Hexylthieno[3,4-b]thiophene exerts its effects is primarily related to its electron-rich structure. The presence of two sulfur atoms in the fused thiophene rings makes the compound an effective electron donor, which is crucial for its role in organic semiconductors . The molecular targets and pathways involved in its action depend on the specific application, such as its interaction with other molecules in electronic devices or its binding to biological targets in medicinal chemistry .
Comparison with Similar Compounds
2-Hexylthieno[3,4-b]thiophene can be compared with other thienothiophene isomers, such as thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, and thieno[3,4-c]thiophene . Each of these isomers has a different arrangement of sulfur atoms, which affects their electronic properties and applications. This compound is unique due to its specific electronic configuration, making it particularly suitable for certain optoelectronic applications .
Properties
Molecular Formula |
C12H16S2 |
|---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-hexylthieno[2,3-c]thiophene |
InChI |
InChI=1S/C12H16S2/c1-2-3-4-5-6-11-7-10-8-13-9-12(10)14-11/h7-9H,2-6H2,1H3 |
InChI Key |
XLBJRZQXKFBBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=CSC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


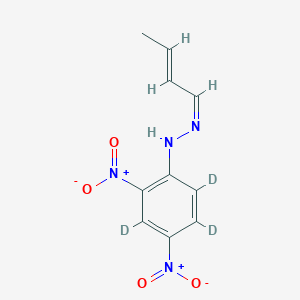
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
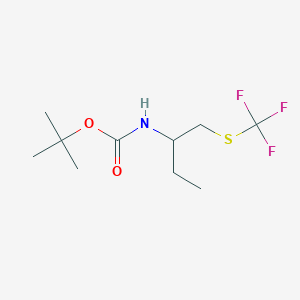
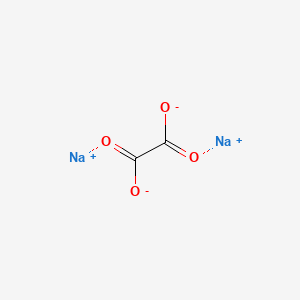
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
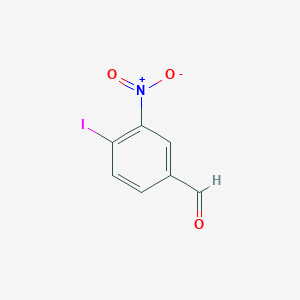
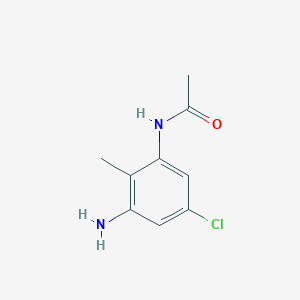

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)

![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
